molecular formula C9H10BrClN2O B1378568 7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride CAS No. 1803609-51-9

7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Cat. No.: B1378568
CAS No.: 1803609-51-9
M. Wt: 277.54 g/mol
InChI Key: MJJRPIMSSOKHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C9H9BrN2O . It has a molecular weight of 241.08 g/mol . The compound is also known by its CAS number 1232685-09-4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrN2O/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2,11H2,(H,12,13) . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 241.08 g/mol . Other computed properties include a XLogP3-AA of 1.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass is 239.98983 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of quinoline derivatives, such as 7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride, often involves lithiation, formylation, and reductive amination processes. This compound can be used as an intermediate in the synthesis of other chemically significant structures (Zlatoidský & Gabos, 2009).

Pharmacological Research

  • Though the focus is not on drug use or dosage, it's important to note that similar compounds have been studied for their potential as inhibitors in pharmacological research. For instance, 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline showed selective inhibition properties in enzyme studies (Grunewald et al., 1997).

Novel Compound Formation

  • The compound is also used in the synthesis of new chemical structures, such as in the creation of substituted quinoline derivatives and related compounds. This showcases its utility as a versatile building block in organic synthesis (Şahin et al., 2008).

Antifungal and Antimicrobial Properties

  • Research into the antifungal and antimicrobial properties of similar brominated quinolines has been conducted, suggesting potential applications in these fields. This might be relevant for the development of new antifungal or antimicrobial agents (Gershon et al., 1996).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

7-amino-6-bromo-3,4-dihydro-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O.ClH/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11;/h3-4H,1-2,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJRPIMSSOKHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-51-9
Record name 7-amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Reactant of Route 3
7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Reactant of Route 5
7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.